molecular formula C15H15NO2 B14892510 N-(2,4-dimethylphenyl)-2-hydroxybenzamide

N-(2,4-dimethylphenyl)-2-hydroxybenzamide

Cat. No.: B14892510
M. Wt: 241.28 g/mol
InChI Key: GLAKZQFTTBFNFV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2,4-dimethylphenyl group and a hydroxyl group at the ortho position of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-hydroxybenzamide typically involves the reaction of 2,4-dimethylaniline with salicylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4,6-dimethylbenzoic acid.

    Reduction: Formation of N-(2,4-dimethylphenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can interact with receptors in the central nervous system, leading to modulation of neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-2-hydroxybenzamide can be compared with other similar compounds, such as:

    N-(2,4-dimethylphenyl)formamide: Similar structure but lacks the hydroxyl group, leading to different chemical properties and reactivity.

    2-(2,4-dimethylphenyl)-2H-benzotriazole: Contains a benzotriazole ring instead of the benzamide group, resulting in different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C15H15NO2/c1-10-7-8-13(11(2)9-10)16-15(18)12-5-3-4-6-14(12)17/h3-9,17H,1-2H3,(H,16,18)

InChI Key

GLAKZQFTTBFNFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2O)C

Origin of Product

United States

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